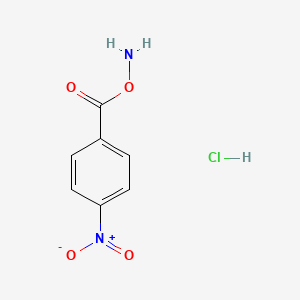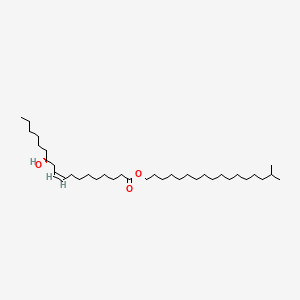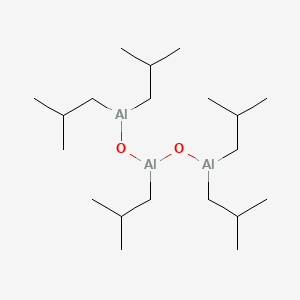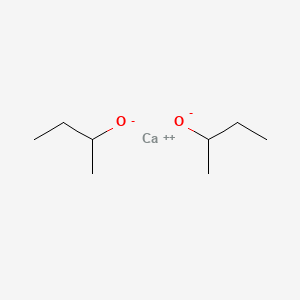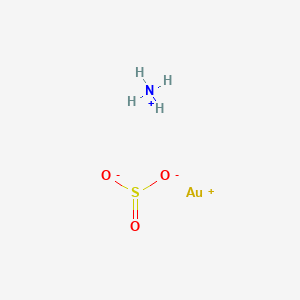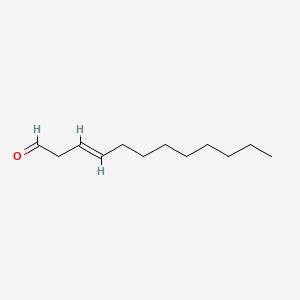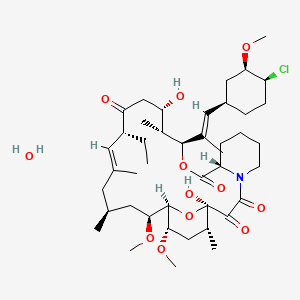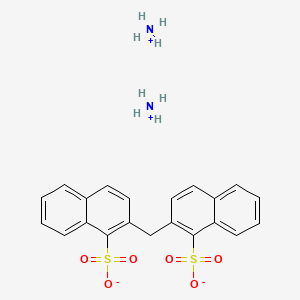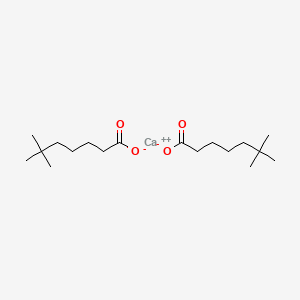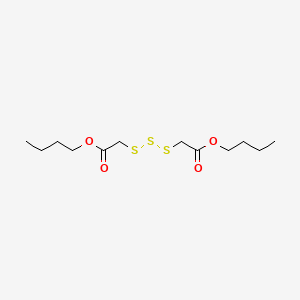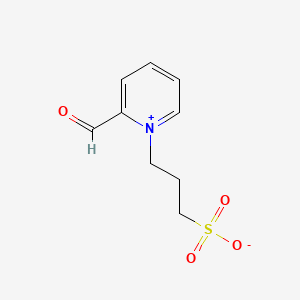
2-Formyl-1-(3-sulphonatopropyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.253 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of pyridine derivatives with sulfonating agents. One common method includes the reaction of 2-formylpyridine with 1,3-propanesultone under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-1-(3-sulphonatopropyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridinium salts.
Aplicaciones Científicas De Investigación
2-Formyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Formyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The compound’s sulfonate group allows it to form strong ionic interactions with positively charged sites on proteins, thereby affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Formylpyridine: Lacks the sulfonate group, making it less soluble in water and less reactive in certain chemical reactions.
1-(3-Sulphonatopropyl)pyridinium: Lacks the formyl group, which reduces its reactivity in oxidation and reduction reactions.
Uniqueness
2-Formyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the formyl and sulfonate groups. This combination enhances its solubility in water and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
93803-25-9 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
3-(2-formylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO4S/c11-8-9-4-1-2-5-10(9)6-3-7-15(12,13)14/h1-2,4-5,8H,3,6-7H2 |
Clave InChI |
XNYJHHBIOBNSOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)C=O)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


